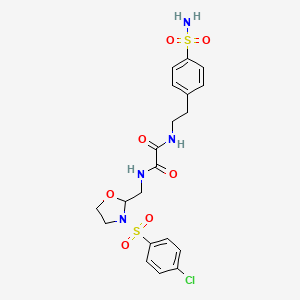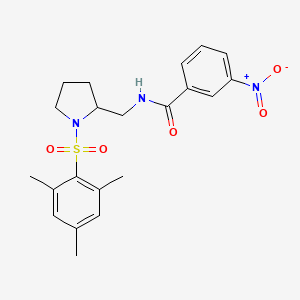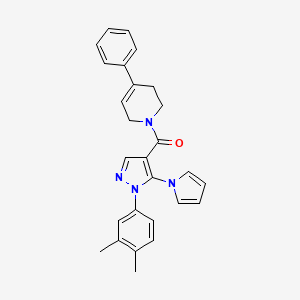![molecular formula C12H10F2O2 B2569391 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2309454-98-4](/img/structure/B2569391.png)
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the linear formula C12H10F2O2 . The bicyclo[1.1.1]pentane (BCP) motif of this compound has been utilized as bioisosteres in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments in order to improve physicochemical properties .
Synthesis Analysis
The first selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes was reported via difluorocarbene insertion into bicyclo[1.1.0]butanes . This methodology should inspire future studies on the synthesis of other “ortho/meta-substituted” BCPs via similar mechanisms .Chemical Reactions Analysis
While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
- A study by Wiberg et al. (1993) developed a procedure for converting 2-phenylbicyclo[1.1.1]pentan-2-ol to its 2-phenyl version, leading to the creation of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid. This process involved oxidation to obtain the bicyclo[1.1.1]pentane-2-carboxylic acid and its subsequent conversion to various derivatives (Wiberg, Ross, Isbell, & Mcmurdie, 1993).
Radical Chlorination
- Le et al. (2021) described the radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid, yielding new bicyclo[1.1.1]pentane cages with varying halogen atoms. This study also explored the acidity constants of these derivatives, contributing to the understanding of the properties of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Le, Rončević, Dračínský, Císařová, Šolínová, Kašička, & Kaleta, 2021).
Synthesis and Incorporation into Peptides
- Pätzel et al. (2004) developed a synthesis for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, showcasing the potential of incorporating such structures into linear and cyclic peptides. This advancement sheds light on the use of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid in peptide synthesis (Pätzel, Sanktjohanser, Doss, Henklein, & Szeimies, 2004).
Medicinal Chemistry Applications
- Bychek et al. (2019) developed a synthetic approach to difluoro-substituted bicyclo[1.1.1]pentanes, suggesting their use as bioisosteres in drug discovery projects. This highlights the potential medicinal chemistry applications of compounds like 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Bychek, Hutskalova, Bas, Zaporozhets, Zozulya, Levterov, & Mykhailiuk, 2019).
Structural and Electronic Effects
- Adcock et al. (1999) examined the properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into the electronic effects and reactivity of similar compounds like 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Adcock, Blokhin, Elsey, Head, Krstic, Levin, Michl, Munton, Pinkhassik, Robert, Savéant, Shtarev, & Stibor, 1999).
Selective Synthesis of Analogues
- Ma et al. (2019) reported the first selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, demonstrating the synthesis of analogues to 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid. This study contributes to the broader understanding of the synthesis of such compounds (Ma, Sloman, Han, & Bennett, 2019).
Eigenschaften
IUPAC Name |
2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUNWHYQMWXNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2569313.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569316.png)



![5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile](/img/structure/B2569321.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)


![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2569330.png)